molecular formula C17H15F3N2O4S B2697226 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1209970-26-2

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2697226
CAS RN: 1209970-26-2
M. Wt: 400.37
InChI Key: YYYQMPVBKTVPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It has been used in the development of bromodomain inhibitors, which are involved in the epigenetic regulation of gene expression .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . It has been complexed with TRIM24 PHD-bromodomain for structural studies . The resolution of the crystal structure was 1.73 Å .


Physical And Chemical Properties Analysis

The exact physical and chemical properties of this compound are not provided in the available resources. It has a molecular formula of C17H18N2O4S and a molecular weight of 346.4.

Scientific Research Applications

Antitumor Activity

A study described the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety. These compounds were evaluated for their in vitro antitumor activity. Notably, some compounds showed more potent and efficacious antitumor activity than Doxorubicin, a reference drug, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Agonist Activity at Human Beta3 Adrenergic Receptors

Research on tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety revealed their potent and selective agonist activity at human beta3 adrenergic receptors. This finding suggests the therapeutic potential of these compounds in treating conditions related to beta3 adrenergic receptors (Parmee et al., 2000).

Molecular Interactions with Human Carbonic Anhydrases

Another study focused on the interaction between human carbonic anhydrases and a novel class of benzenesulfonamides. The research aimed to improve selectivity toward druggable isoforms through the introduction of additional hydrophobic/hydrophilic functionalities. One compound exhibited remarkable inhibition for the brain-expressed human carbonic anhydrase VII, showcasing the importance of nonpolar contacts for this class of inhibitors (Bruno et al., 2017).

Antioxidant and Enzyme Inhibitory Profile

A series of benzenesulfonamides incorporating 1,3,5-triazine motifs were investigated for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds demonstrated moderate to high inhibition potency, which is relevant for diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Antimicrobial Activity

The antimicrobial evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives showed that some compounds exhibited significant activity against Gram-positive bacteria. This study highlights the potential of these compounds as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Mechanism of Action

This compound acts as a bromodomain inhibitor, specifically inhibiting the bromodomain-containing proteins TRIM24 and BRPF1 . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .

Future Directions

The compound has been used in the development of a potent and selective inhibitor (IACS-9571) with low nanomolar affinities for TRIM24 and BRPF1 . This inhibitor has excellent cellular potency and favorable pharmacokinetic properties, making it a high-quality chemical probe for the evaluation of TRIM24 and/or BRPF1 bromodomain function in vitro and in vivo . This suggests potential future directions in the development of treatments for conditions related to these proteins.

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4S/c1-22-15-8-3-12(10-11(15)2-9-16(22)23)21-27(24,25)14-6-4-13(5-7-14)26-17(18,19)20/h3-8,10,21H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYQMPVBKTVPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.